1,2-Bis(2-aminophenylthio)propane

Description

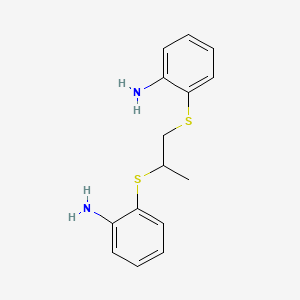

Structure

2D Structure

3D Structure

Properties

CAS No. |

57545-80-9 |

|---|---|

Molecular Formula |

C15H18N2S2 |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

2-[2-(2-aminophenyl)sulfanylpropylsulfanyl]aniline |

InChI |

InChI=1S/C15H18N2S2/c1-11(19-15-9-5-3-7-13(15)17)10-18-14-8-4-2-6-12(14)16/h2-9,11H,10,16-17H2,1H3 |

InChI Key |

JUNGPRNTMDWRKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC1=CC=CC=C1N)SC2=CC=CC=C2N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,2 Bis 2 Aminophenylthio Propane

Direct Synthesis Routes for the Ligand Backbone

The principal strategy for constructing the 1,2-Bis(2-aminophenylthio)propane backbone involves the S-alkylation of two equivalents of 2-aminothiophenol (B119425) with a suitable 1,2-disubstituted propane (B168953) derivative. This approach leverages the high nucleophilicity of the thiol group on the 2-aminothiophenol precursor.

Alkylation Reactions of 2-Aminothiophenol Derivatives

The most direct and widely employed method for the synthesis of bis(aminophenylthio)alkanes is the reaction of 2-aminothiophenol with an appropriate dihaloalkane in the presence of a base. In the case of this compound, this involves the reaction of 2-aminothiophenol with a 1,2-dihalopropane, such as 1,2-dichloropropane (B32752) or 1,2-dibromopropane (B165211).

The reaction proceeds via a double nucleophilic substitution mechanism, where the thiolate anion of 2-aminothiophenol, generated in situ by a base, attacks the electrophilic carbon centers of the dihalopropane. The choice of base and solvent is crucial for the success of this reaction, with common systems including potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, or sodium ethoxide in ethanol (B145695).

A general reaction scheme is as follows:

2 HS-C₆H₄-NH₂ + X-CH₂-CH(X)-CH₃ + 2 Base → H₂N-C₆H₄-S-CH₂-CH(S-C₆H₄-NH₂)-CH₃ + 2 Base·HX

Where X is a halogen (Cl or Br).

While a specific, detailed synthesis of this compound is not extensively reported, the synthesis of the closely related compound, 1,2-di(o-aminophenylthio)ethane, provides a reliable template. The synthesis of this ethane (B1197151) analog is achieved by reacting 2-aminothiophenol with 1,2-dibromoethane (B42909) in the presence of sodium ethoxide in ethanol. This reaction yields the desired product, which can then be used to prepare various Schiff base ligands. mdpi.com

Cyclocondensation Approaches in Macrocycle Precursor Synthesis

While not a direct route to the open-chain this compound, cyclocondensation reactions represent a significant area where this structural motif is a key precursor. The synthesized bis-amine can undergo condensation reactions with various dicarbonyl compounds, such as diketones or dialdehydes, to form macrocyclic Schiff base ligands. google.com

For instance, the condensation of a bis(aminophenylthio)alkane with a diketone can lead to the formation of large, multi-dentate ligands capable of coordinating with a variety of metal ions. These reactions are typically carried out in a suitable solvent like ethanol or methanol, often with acid or base catalysis to facilitate the imine formation. The resulting macrocycles are of significant interest in coordination chemistry and materials science.

Precursor Design and Intermediate Derivatization

The successful synthesis of this compound is highly dependent on the quality and reactivity of its precursors. The primary precursor is 2-aminothiophenol, a bifunctional molecule whose synthesis and purification require careful consideration.

2-aminothiophenol itself can be synthesized through various routes, often starting from 2-nitrochlorobenzene. A common industrial method involves the reduction of the nitro group and the introduction of the thiol functionality. The purity of 2-aminothiophenol is critical, as impurities can lead to side reactions and lower yields of the desired product.

The other key precursor is the 1,2-dihalopropane. Both 1,2-dichloropropane and 1,2-dibromopropane are commercially available. The choice between the chloro and bromo derivative often depends on the desired reactivity, with the bromo-compound being more reactive but also more expensive.

Intermediate derivatization can be employed to facilitate the synthesis or to introduce specific functionalities. For example, the amino groups of 2-aminothiophenol can be protected prior to the alkylation reaction to prevent N-alkylation, although S-alkylation is generally favored due to the higher nucleophilicity of the thiol group. Following the formation of the bis-thioether backbone, the amino groups can be deprotected to yield the final product.

Reaction Conditions and Optimization for Yield and Purity

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that can be varied include the choice of base, solvent, temperature, and reaction time.

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Options | Considerations |

| Base | K₂CO₃, Na₂CO₃, NaOEt, Et₃N | The strength of the base influences the deprotonation of the thiol. A stronger base can lead to faster reaction rates but may also promote side reactions. |

| Solvent | DMF, Acetonitrile, Ethanol, Methanol | The solvent should be able to dissolve the reactants and be compatible with the chosen base. Polar aprotic solvents are often preferred for nucleophilic substitution reactions. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. The optimal temperature is often determined empirically. |

| Reaction Time | 1 to 24 hours | The reaction time should be sufficient for the reaction to go to completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can help determine the optimal time. |

| Reactant Ratio | Stoichiometric or slight excess of 2-aminothiophenol | Using a slight excess of the thiophenol can help to ensure that both electrophilic sites on the dihalopropane react. |

Purification of the final product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining a high-purity product. Characterization of the synthesized compound can be performed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Coordination Chemistry and Metal Complexation of 1,2 Bis 2 Aminophenylthio Propane

Ligand Design Principles and Donor Atom Characteristics (N2S2 Core)

The ligand 1,2-Bis(2-aminophenylthio)propane is a tetradentate chelator, meaning it can bind to a central metal atom through four of its atoms. Its structure features a flexible propane (B168953) backbone connecting two 2-aminophenylthio units. This design incorporates a soft N2S2 donor set, comprising two nitrogen atoms from the amino groups and two sulfur atoms from the thioether linkages. The combination of "hard" amine donors and "soft" thioether donors allows for effective coordination with a wide range of metal ions. mmu.ac.ukdigitellinc.comyoutube.com

The key design principles of this ligand and its N2S2 core include:

Chelate Effect: As a tetradentate ligand, it forms multiple chelate rings upon coordination to a metal ion. This leads to thermodynamically more stable complexes compared to those formed with monodentate ligands.

Flexibility of the Backbone: The three-carbon propane backbone provides conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal centers. tamu.edu This flexibility can influence the nuclearity of the resulting complexes, favoring the formation of mononuclear species. tamu.edu

Donor Atom Properties: The sulfur atoms of the thioether groups are soft donors, exhibiting a preference for soft metal ions. The nitrogen atoms of the primary amine groups are harder donors, capable of coordinating to a broader range of metal ions. This mixed-donor character contributes to the ligand's versatility. mmu.ac.ukdigitellinc.com

Potential for Redox Activity: The aminophenylthio moieties can potentially participate in redox processes, making the ligand "non-innocent" and influencing the electronic properties of the resulting metal complexes. acs.org

Complexation with Transition Metals

The versatile N2S2 donor set of this compound allows it to form stable complexes with a variety of transition metals.

Complexes of N2S2 ligands with first-row transition metals have been extensively studied. While specific data for this compound is limited, general trends can be inferred.

Cobalt(II): Cobalt(II) complexes with N2S2 ligands can adopt various geometries, including tetrahedral and square planar. nih.govnih.gov The flexible propane backbone of this compound would likely favor the formation of monomeric, tetrahedral Co(II) complexes. tamu.edu

Nickel(II): Nickel(II) readily forms square-planar complexes with N2S2 ligands. researchgate.netnih.gov It is anticipated that this compound would form stable, mononuclear square-planar Ni(II) complexes. The study of related ligands suggests that the geometry around the nickel center would be dictated by the tetradentate nature of the ligand. researchgate.netrsc.org

Copper(II): Copper(II) complexes with N2S2 ligands can exhibit a range of coordination geometries, including square planar and distorted tetrahedral. rsc.orgscispace.com The formation of both mononuclear and dinuclear copper(II) complexes with related N2S2 ligands has been reported, with the nuclearity often influenced by the reaction conditions and the specific ligand structure. scispace.com

Vanadium: Vanadium, particularly in its oxovanadium(IV) form (VO²⁺), forms stable complexes with N2S2 ligands. nih.govresearchgate.netrsc.org These complexes are typically five- or six-coordinate with a square-pyramidal or distorted octahedral geometry. The N2S2 ligand occupies the equatorial positions, with the oxo group in the axial position. nih.gov

| Metal Ion | Expected Geometry | Notes |

| Co(II) | Tetrahedral | Monomeric complexes are likely favored by the propane backbone. tamu.edu |

| Ni(II) | Square-Planar | A common geometry for Ni(II) with N2S2 ligands. researchgate.netnih.gov |

| Cu(II) | Square-Planar/Distorted Tetrahedral | Can form both mononuclear and dinuclear species. scispace.com |

| V(IV)O | Square-Pyramidal/Distorted Octahedral | The N2S2 ligand typically coordinates in the equatorial plane. nih.gov |

The coordination chemistry of this compound with heavier transition metals is less explored, but some predictions can be made based on the behavior of similar N2S2 ligands.

Ruthenium (Ru): Ruthenium complexes with N2S2 ligands are of interest for their potential catalytic and photophysical properties. acs.orgnih.govacs.orgnih.govnih.gov The ligand can act as a non-innocent scaffold, participating in the redox chemistry of the complex. acs.org Both mononuclear and dinuclear ruthenium complexes with N2S2-type ligands have been synthesized.

Technetium (Tc) and Rhenium (Re): The coordination chemistry of technetium and rhenium with N2S2 ligands is of significant interest for the development of radiopharmaceuticals. ox.ac.ukrsc.orgresearchgate.netacs.orgresearchgate.net These metals, often in the form of their oxo-cores (TcO³⁺, ReO³⁺), readily form stable complexes with N2S2 donor sets. The resulting complexes are typically neutral and lipophilic, properties that are desirable for in vivo imaging and therapy. ox.ac.ukrsc.org

Samarium (Sm): Information on the complexation of samarium with N2S2 ligands is scarce. However, lanthanides like samarium are hard acids and would be expected to have a lower affinity for the soft sulfur donors of this compound compared to the harder nitrogen donors.

The interactions of this compound with Group 12 divalent metal ions are governed by the principles of hard and soft acids and bases.

Zinc(II): As a borderline acid, Zn(II) can coordinate effectively with both nitrogen and sulfur donors. mdpi.comnih.gov It is expected to form stable, likely tetrahedral, complexes with this compound. mmu.ac.ukresearchgate.net

Cadmium(II) and Mercury(II): These are softer metal ions and are expected to form strong interactions with the soft thioether sulfur atoms of the ligand. researchgate.netresearchgate.netpurechemistry.org The coordination geometry of these complexes is likely to be tetrahedral or distorted tetrahedral. Studies on related ligands show that Cd(II) and Hg(II) readily form complexes with N2S2 donor sets. mmu.ac.ukresearchgate.netresearchgate.net

| Metal Ion | HSAB Character | Expected Interaction Strength with Sulfur |

| Zn(II) | Borderline | Moderate |

| Cd(II) | Soft | Strong |

| Hg(II) | Soft | Strong |

Stoichiometry and Nuclearity of Formed Complexes (Mono- and Dinuclear)

The stoichiometry and nuclearity of the complexes formed by this compound are influenced by several factors, including the nature of the metal ion, the reaction conditions, and the inherent flexibility of the ligand.

Mononuclear Complexes: The flexible propane backbone of the ligand is well-suited to wrap around a single metal center, leading to the formation of stable mononuclear complexes with a 1:1 metal-to-ligand stoichiometry. tamu.edu This is particularly expected for metals that favor four-coordinate geometries, such as Ni(II) and Zn(II). tamu.edursc.org

Dinuclear Complexes: While the ligand is predisposed to form mononuclear complexes, the formation of dinuclear species cannot be entirely ruled out, especially with metal ions that can accommodate higher coordination numbers or under specific reaction conditions that favor bridging interactions. scispace.comresearchgate.net The sulfur atoms of the thioether groups possess lone pairs of electrons that could potentially bridge two metal centers. However, the steric bulk of the aminophenyl groups might hinder the formation of such bridged species. The design of some N2S2 ligands has been shown to control the nuclearity of the resulting complexes through steric hindrance. nih.gov

Influence of Metal Center on Ligand Conformation and Chelate Ring Formation

The coordination of a metal ion to this compound imposes significant conformational constraints on the ligand. The flexible propane backbone allows the ligand to adopt a conformation that minimizes steric strain and satisfies the geometric preferences of the metal center.

Upon complexation, the ligand will fold to bring the four donor atoms (N2S2) into the coordination sphere of the metal. This results in the formation of three chelate rings: two five-membered rings involving the M-N-C-C-S linkage and one six-membered ring involving the M-S-C-C-C-S linkage from the propane backbone. The conformation of these chelate rings will be influenced by the size and the preferred coordination geometry of the metal ion. For instance, a square-planar metal ion like Ni(II) will enforce a relatively planar arrangement of the donor atoms, while a tetrahedral metal ion like Zn(II) will lead to a more puckered conformation of the chelate rings. The interplay between the ligand's inherent flexibility and the metal's coordination demands ultimately dictates the final three-dimensional structure of the complex. nih.gov

Stereochemical Aspects of Coordination Compounds

The coordination chemistry of this compound is significantly influenced by its inherent stereochemical properties. The ligand's structure contains multiple sources of chirality, which in turn dictates the stereochemistry of the resulting metal complexes.

The propane backbone of the ligand possesses an asymmetric carbon atom at the C2 position, which bears a methyl group. This leads to the existence of two enantiomers of the free ligand: (R)-1,2-Bis(2-aminophenylthio)propane and (S)-1,2-Bis(2-aminophenylthio)propane. When this chiral ligand coordinates to a metal center, its chirality can influence the arrangement of the donor atoms around the metal, leading to the formation of diastereomeric complexes.

Furthermore, upon coordination, the two secondary amine nitrogen atoms become stereogenic centers. The inversion of configuration at nitrogen, which is rapid in free amines, is typically "frozen" upon complexation to a metal ion. libretexts.org This creates additional stereoisomers. The combination of the chiral carbon in the ligand backbone and the two chiral nitrogen centers results in a complex stereochemical landscape.

For an octahedral complex with a tetradentate N₂S₂ ligand like this compound, several geometric isomers are possible. The most common are the cis-α, cis-β, and trans isomers, which describe the relative arrangement of the donor atoms.

trans isomer: The two sulfur atoms are trans to each other, and the two nitrogen atoms are trans to each other, resulting in a planar arrangement of the N₂S₂ donor set with the metal. This is often seen with square planar metal ions like Pd(II) and Pt(II).

cis-α isomer: The two sulfur atoms are cis to each other, and the two nitrogen atoms are cis to each other. The two terminal nitrogen atoms are trans to the sulfur atoms.

cis-β isomer: The two sulfur atoms are cis, and the two nitrogen atoms are cis. However, one nitrogen atom is trans to a sulfur atom, while the other is trans to the other nitrogen atom.

The use of a specific enantiomer of the ligand, such as (R)-1,2-Bis(2-aminophenylthio)propane, can lead to stereoselective formation of one of these isomers over the others. The steric hindrance from the methyl group on the propane backbone plays a crucial role in determining the most stable conformation and, consequently, the geometry of the final complex.

For example, in square planar complexes with metals like palladium(II), the ligand typically coordinates in a cis fashion through its N₂S₂ donor set. psu.edunih.gov The chirality of the propane backbone can induce a preferred helical twist in the chelate rings, leading to diastereomeric complexes with distinct chiroptical properties, such as in their circular dichroism spectra. rsc.org

Research on related chiral N₂S₂ ligands has shown that the coordination to metal ions like Ni(II) and Cu(II) can be highly stereospecific, with the absolute configuration of the resulting complex (Δ or Λ) being dependent on the specific metal ion involved. nih.gov This highlights the intricate interplay between the ligand's intrinsic chirality and the electronic and steric requirements of the metal center.

Table 1: Potential Stereoisomers of Octahedral Metal Complexes with this compound

| Ligand Enantiomer | Geometric Isomer | Nitrogen Configurations | Resulting Complex Stereochemistry |

|---|---|---|---|

| (R)-enantiomer | cis-α | (R,R) | Λ-cis-α-(R,R) |

| (R)-enantiomer | cis-α | (S,S) | Δ-cis-α-(S,S) |

| (R)-enantiomer | cis-α | (R,S) | cis-α-(R,S) |

| (R)-enantiomer | cis-β | (R,R) | Λ-cis-β-(R,R) |

| (R)-enantiomer | cis-β | (S,S) | Δ-cis-β-(S,S) |

| (S)-enantiomer | cis-α | (R,R) | Δ-cis-α-(R,R) |

| (S)-enantiomer | cis-α | (S,S) | Λ-cis-α-(S,S) |

Note: This table represents theoretically possible stereoisomers. The actually observed isomers depend on the specific metal ion and reaction conditions.

Structural Elucidation and Characterization of 1,2 Bis 2 Aminophenylthio Propane Metal Complexes

Spectroscopic Techniques for Structural Analysis

Spectroscopy is a cornerstone in the characterization of coordination compounds, providing detailed insights into the ligand's coordination mode, the geometry around the metal center, and the electronic properties of the complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of diamagnetic metal complexes in solution. Both ¹H and ¹³C NMR provide information on the connectivity and chemical environment of atoms within the ligand framework.

Upon coordination of the 1,2-bis(2-aminophenylthio)propane ligand to a metal center, characteristic shifts in the NMR signals are observed compared to the free ligand. The protons of the amino (-NH₂) groups and the adjacent aromatic protons typically experience significant downfield or upfield shifts, confirming the involvement of the nitrogen atoms in coordination. Similarly, the protons of the propane (B168953) backbone and the methyl group are also affected, indicating the formation of the complex.

For instance, in studies of closely related complexes with the ligand 1,2-Bis(o-aminophenyl)disulfide propane, the ¹H-NMR spectra provide clear evidence of coordination. ekb.eg The signals for the NH₂ protons in the free ligand, typically observed around 5.5 ppm, shift upon complexation with metals like Co(II), Ni(II), and Cu(II). ekb.eg The aromatic and aliphatic protons also show shifts that are consistent with the chelation of the ligand to the metal ion. ekb.eg

It is important to note that for paramagnetic complexes, such as those involving high-spin Co(II) or Cu(II), NMR signals can be significantly broadened and shifted due to the influence of the unpaired electrons. uomustansiriyah.edu.iq In such cases, specialized NMR techniques or alternative methods like EPR are often required.

¹H-NMR Spectral Data for an Analogous Ligand and its Complexes

| Compound | Aromatic Protons (ppm) | -NH₂ Protons (ppm) | -CH₂- Protons (ppm) | -CH- Protons (ppm) | -CH₃ Protons (ppm) |

|---|---|---|---|---|---|

| 1,2-Bis(o-aminophenyl)disulfide propane (Ligand) | 6.6-7.4 (m) | 5.5 (s, br) | 3.0 (d) | 2.1 (m) | 1.4 (d) |

| [Co(L)Cl₂] | 6.7-7.5 (m) | Shifted/Broadened | 3.1 (d) | 2.2 (m) | 1.5 (d) |

| [Ni(L)]Cl₂ | 6.8-7.6 (m) | Shifted/Broadened | 3.2 (d) | 2.3 (m) | 1.6 (d) |

Data is for the analogous ligand 1,2-Bis(o-aminophenyl)disulfide propane and its complexes. ekb.eg (s=singlet, d=doublet, m=multiplet, br=broad)

FT-IR spectroscopy is instrumental in identifying the donor atoms of a ligand that are involved in coordination to the metal ion. By comparing the spectrum of the free ligand with those of its metal complexes, shifts in the vibrational frequencies of specific functional groups can be observed.

For complexes of this compound, the key vibrational bands to monitor are those associated with the amino (-NH₂) groups and the carbon-sulfur (C-S) bonds.

ν(N-H) Vibrations: The N-H stretching vibrations of the primary amine groups, typically found in the 3450-3250 cm⁻¹ region, are expected to shift to lower frequencies upon coordination to the metal center. This shift is a direct consequence of the electron donation from the nitrogen atom to the metal, which weakens the N-H bond.

ν(C-S) Vibrations: The C-S stretching bands, which appear in the fingerprint region, may also shift upon coordination of the sulfur atoms, although these shifts can sometimes be less pronounced and harder to interpret.

New Bands: The formation of new, low-frequency bands is one of the most definitive pieces of evidence for coordination. The appearance of bands in the 500-400 cm⁻¹ and 400-300 cm⁻¹ regions can be assigned to ν(M-N) and ν(M-S) vibrations, respectively.

In studies of related N₂S₂ donor ligand complexes, these shifts are routinely used to confirm the coordination mode. redalyc.org For example, in complexes of 1,2-Bis(o-aminophenyl)disulfide propane, the N-H stretching frequency shifts to lower wavenumbers, confirming the involvement of the amino group in bonding. ekb.eg The appearance of new bands attributed to M-N and M-S vibrations further solidifies the evidence of chelation through both nitrogen and sulfur donors. ekb.eg

Key FT-IR Bands (cm⁻¹) for Analogous Ligand-Metal Complexes

| Compound | ν(N-H) | ν(M-N) | ν(M-S) |

|---|---|---|---|

| Ligand (Analog) | ~3440, ~3360 | - | - |

| [Co(L)Cl₂] (Analog) | ~3410, ~3310 | ~460 | ~350 |

| [Ni(L)]Cl₂ (Analog) | ~3400, ~3300 | ~465 | ~355 |

| [Cu(L)Cl₂] (Analog) | ~3390, ~3290 | ~450 | ~345 |

Data is representative for analogous N₂S₂ ligand complexes. ekb.eg

UV-Visible spectroscopy provides valuable information about the electronic structure and coordination geometry of transition metal complexes. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The resulting spectrum typically shows two types of electronic transitions:

d-d Transitions: These transitions occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. The energy and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex (e.g., octahedral, tetrahedral, square planar). These bands are typically broad and have low molar absorptivity.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. They can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers. For a ligand like this compound with electron-rich sulfur and nitrogen donors, intense LMCT bands are expected.

For example, studies on Co(II), Ni(II), and Cu(II) complexes with analogous N₂S₂ ligands show distinct electronic spectra that suggest specific geometries. ekb.eg A Co(II) complex exhibiting absorption bands in the visible region might suggest a tetrahedral geometry, while a Ni(II) complex with a strong band around 400-500 nm could indicate a square planar environment. ekb.egresearchgate.net Cu(II) complexes often show a broad d-d band, the position of which is sensitive to the coordination geometry. ekb.eg

Electronic Spectral Data and Proposed Geometries for Analogous N₂S₂ Complexes

| Complex (Analog) | Absorption Bands λmax (nm) | Assignment | Proposed Geometry |

|---|---|---|---|

| [Co(L)Cl₂] | ~650, ~720 | d-d transitions | Tetrahedral |

| [Ni(L)]Cl₂ | ~480 | d-d transition | Square Planar |

| [Cu(L)Cl₂] | ~590, ~410 | d-d, LMCT | Distorted Tetrahedral |

Data is for the analogous ligand 1,2-Bis(o-aminophenyl)disulfide propane and its complexes. ekb.eg

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used for studying species with unpaired electrons, such as complexes of Cu(II), high-spin Co(II), or Ni(II) in certain geometries. researchgate.net The spectrum provides information about the electronic environment of the paramagnetic metal center through the g-factor and hyperfine coupling constants. nih.gov

The g-value indicates the extent of orbital contribution to the magnetic moment and is sensitive to the symmetry of the ligand field. Anisotropic spectra, with different g-values along different molecular axes (gₓ, gᵧ, g₂), can distinguish between various geometries like square planar, tetrahedral, or octahedral. researchgate.net Hyperfine splitting, which arises from the interaction of the electron spin with the nuclear spin of the metal (e.g., ⁶³Cu and ⁶⁵Cu, I=3/2), provides further details about the nature of the metal-ligand bonding. nih.gov

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a complex and confirming its proposed formula. nih.gov Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for coordination compounds, as they can ionize the complex directly from solution with minimal fragmentation.

The mass spectrum of a metal complex of this compound would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or related species like [M+H]⁺ or [M-Cl]⁺, depending on the complex and ionization method. The observed isotopic distribution pattern for this peak is also a critical piece of data. It must match the theoretical pattern calculated based on the natural abundance of isotopes for all atoms in the complex, including the specific metal ion (e.g., Ni, Cu). nih.gov

Furthermore, the fragmentation pattern can provide structural information. The loss of labile ligands (like chloride) or fragmentation of the organic ligand itself can help piece together the structure of the complex. In some cases, mass spectrometry can also help distinguish between monomeric and dimeric or polymeric structures in solution. rsc.org For example, a study on cobalt complexes with a similar N₂S₂ ligand used ESI-MS to identify a dimeric species with a mass-to-charge ratio (m/z) corresponding to [Co₂(L)₂-H]⁺ and a monomeric species with an m/z corresponding to [Co(L)+H]⁺. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and indispensable technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. For metal complexes, analysis of the metal content is also performed, often via atomic absorption spectroscopy or inductively coupled plasma (ICP) analysis.

The experimentally determined percentages are compared with the theoretical values calculated from the proposed chemical formula of the complex. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the empirical formula and the purity of the isolated compound. This technique is crucial for confirming the stoichiometry of the complex, such as the metal-to-ligand ratio and the number of counter-ions or solvent molecules present in the crystal lattice. ekb.egredalyc.org

Example of Elemental Analysis Data for an Analogous [CoLCl₂] Complex

| Element | Calculated % | Found % |

|---|---|---|

| C | 42.66 | 42.50 |

| H | 4.26 | 4.15 |

| N | 6.63 | 6.51 |

| Co | 13.95 | 13.80 |

Data is for the analogous complex [Co(L)Cl₂] where L = 1,2-Bis(o-aminophenyl)disulfide propane. ekb.eg

X-ray Diffraction Crystallography for Solid-State Structures

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic positions within a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, scientists can construct a three-dimensional model of the electron density of the constituent molecules. This, in turn, reveals the exact spatial arrangement of atoms, providing a wealth of structural information.

For metal complexes of this compound, this technique is indispensable for confirming the coordination of the ligand to the metal center and for characterizing the resulting molecular architecture. The data obtained from these studies are crucial for correlating structure with spectroscopic and magnetic properties and for understanding the reactivity of these compounds.

Coordination Geometry Determination (e.g., Octahedral, Square Planar, Tetrahedral)

The coordination geometry of a metal complex describes the spatial arrangement of the atoms of the ligands that are directly bonded to the central metal ion. This geometry is a key determinant of the complex's electronic structure, magnetism, and reactivity. X-ray crystallography provides unambiguous evidence for the coordination number and geometry of the metal center in complexes of this compound.

In a hypothetical tetrahedral complex, the metal ion would be coordinated to four donor atoms, resulting in a geometry where the ligands are positioned at the vertices of a tetrahedron. A square planar geometry, also involving four-coordination, would see the donor atoms arranged in a plane around the central metal. For a six-coordinate metal center, an octahedral geometry is the most common arrangement, with donor atoms situated at the vertices of an octahedron. The flexible nature of the this compound ligand, with its combination of soft thioether sulfur donors and harder amine nitrogen donors, allows it to adapt to the electronic preferences of different metal ions, potentially leading to any of these geometries.

A search of crystallographic databases for related structures, such as those containing a 1,3-diaminopropane (B46017) moiety, reveals examples of octahedral coordination for zinc(II) and cadmium(II) complexes. researchgate.net This further supports the likelihood of diverse coordination environments for the title compound's complexes.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A detailed analysis of the bond lengths, bond angles, and torsional angles, as determined by X-ray diffraction, provides a quantitative description of the molecular structure. These parameters are crucial for understanding the nature of the chemical bonds within the complex and the steric and electronic effects that influence its conformation.

Bond lengths between the metal center and the donor atoms of the this compound ligand (M-S and M-N) are indicative of the strength of the coordination bonds. Shorter bond lengths generally imply stronger interactions. The specific values would depend on the identity of the metal ion, its oxidation state, and its coordination number. For example, in a hypothetical Ni(II) complex, the Ni-S and Ni-N bond lengths would be critical parameters to determine.

Torsional angles describe the conformation of the chelate rings formed upon coordination of the this compound ligand. The five-membered chelate rings (M-S-C-C-N) and the seven-membered chelate ring (M-S-C-C-S-M) will adopt specific puckered conformations to minimize steric strain. Analyzing these torsional angles reveals the chair, boat, or twist-boat conformations of these rings.

While specific data for this compound complexes is not available, the table below presents hypothetical data for a generic [M(this compound)Cl₂] complex to illustrate the type of information obtained from a crystallographic study.

| Parameter | Hypothetical Value (M = Ni(II), Square Planar) | Hypothetical Value (M = Zn(II), Tetrahedral) |

| M-S1 Bond Length (Å) | 2.25 | 2.35 |

| M-N1 Bond Length (Å) | 2.05 | 2.10 |

| S1-M-N1 Bond Angle (°) | 88.0 | 95.0 |

| S1-M-S2 Bond Angle (°) | 175.0 | 110.0 |

| N1-M-N2 Bond Angle (°) | 176.0 | 108.0 |

| Torsional Angle (S1-C-C-N1) (°) | -45.0 (gauche) | -50.0 (gauche) |

Crystal Packing and Intermolecular Interactions

The arrangement of individual complex molecules in the crystal lattice, known as crystal packing, is determined by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a crucial role in the stability of the crystal structure and can influence the bulk properties of the material.

For metal complexes of this compound, the presence of amine (-NH₂) groups suggests that hydrogen bonding is a likely and significant intermolecular interaction. The amine protons can act as hydrogen bond donors, while the nitrogen atoms themselves, as well as potentially the sulfur atoms or other co-ligands (like halides), can act as hydrogen bond acceptors. These hydrogen bonds can link adjacent molecules into one-, two-, or three-dimensional networks.

In addition to hydrogen bonding, van der Waals forces will be present between the molecules. The phenyl rings of the ligand can also participate in π-π stacking interactions , where the aromatic rings of neighboring molecules arrange in a face-to-face or offset manner. The distances between the centroids of these interacting rings, typically in the range of 3.3 to 3.8 Å, are indicative of such interactions.

Theoretical and Computational Studies of 1,2 Bis 2 Aminophenylthio Propane and Its Metal Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. nih.gov It is particularly useful for predicting the properties of molecules like 1,2-Bis(2-aminophenylthio)propane and its metal complexes.

Geometry Optimization and Molecular Structure Prediction

A fundamental application of DFT is the optimization of molecular geometries to find the most stable arrangement of atoms. nih.gov For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov These theoretical predictions can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. nih.gov The process involves finding the minimum energy conformation on the potential energy surface. For flexible molecules like this compound, which has a propane (B168953) backbone, multiple conformations may exist, and DFT can help identify the most energetically favorable ones. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap generally suggests that the molecule is more reactive. nih.gov For this compound, the presence of lone pairs on the nitrogen and sulfur atoms would be expected to contribute significantly to the HOMO, making it a good electron donor and thus a suitable ligand for metal ions. The analysis of HOMO and LUMO compositions can reveal the nature of electronic transitions and charge transfer within the molecule. nih.gov

Table 1: Representative HOMO-LUMO Energy Data from DFT Calculations

| Molecule/Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Hypothetical Ligand 1 | -5.22 | -3.59 | 1.63 |

| Hypothetical Ligand 2 | -5.20 | -3.64 | 1.56 |

| Pt(en)Cl4 | - | - | 2.055 |

| Pt(dach)Cl4 | - | - | 2.1176 |

| Pt(bipy)Cl4 | - | - | 1.68699 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar molecules. nih.govresearchgate.net The actual values for this compound would require specific DFT calculations.

Vibrational Frequency Assignments (FT-IR Correlation)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental Fourier-Transform Infrared (FT-IR) spectrum. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum can then be compared with the experimental FT-IR spectrum of this compound to aid in the assignment of specific vibrational modes to the observed absorption bands. nih.govresearchgate.net For instance, the characteristic stretching frequencies of the N-H bonds in the amino groups and the C-S bonds can be identified. Discrepancies between the calculated and experimental frequencies are common due to the harmonic approximation used in the calculations and the influence of the solid-state environment in the experiment. These discrepancies are often corrected by applying a scaling factor.

Chemical Shift Prediction (NMR Correlation)

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts for ¹H and ¹³C nuclei in this compound can be estimated. chemicalbook.com These predicted chemical shifts can be correlated with experimental NMR data to assist in the assignment of resonances in the spectrum. docbrown.infonih.gov This is particularly useful for complex molecules where the signals may overlap. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov

Molecular Mechanics (MM) and Dynamics Simulations

While DFT is powerful for electronic structure calculations, for larger systems or for studying the dynamic behavior of molecules over time, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are often more practical. researchgate.net MM methods use a classical force field to describe the potential energy of a system as a function of its atomic coordinates. This approach is computationally less expensive than DFT and can be used to explore the conformational landscape of flexible molecules like this compound.

MD simulations build upon MM by solving Newton's equations of motion for the atoms in the system, allowing the study of its dynamic evolution over time. researchgate.net This can provide insights into the flexibility of the ligand, its conformational changes in solution, and how it might interact and bind with a metal ion.

Catalytic Applications of 1,2 Bis 2 Aminophenylthio Propane Derived Metal Complexes

Cocatalyst Effects and Reaction Optimization

Further research and publication in the field of catalysis would be required to provide the specific information requested.

Catalyst Stability and Recyclability Studies

A thorough review of scientific literature and research databases reveals a significant gap in the documented studies concerning the stability and recyclability of metal complexes specifically derived from the ligand 1,2-Bis(2-aminophenylthio)propane . While the synthesis and catalytic activity of metal complexes with structurally related ligands, such as those containing aminophenylthio or salen moieties, have been reported, specific data on the operational stability and potential for reuse of catalysts based on the this compound framework are not presently available in published research.

The economic viability and environmental sustainability of a catalytic process are heavily reliant on the catalyst's ability to be efficiently recovered and reused over multiple cycles without a significant loss of activity or selectivity. Such studies typically involve subjecting the catalyst to repeated reaction cycles and analyzing its performance and structural integrity at each stage. Common methods for assessing catalyst stability include spectroscopic analysis of the recycled catalyst to detect any structural changes or leaching of the metal center into the reaction mixture.

Although general principles of catalyst deactivation and recycling are well-established for various homogeneous and heterogeneous systems, the absence of empirical data for this compound-metal complexes means that any discussion of their stability would be purely speculative. Future research in this area would be invaluable for determining the practical utility of these catalysts in synthetic chemistry. Detailed investigations are needed to explore how the specific structural features of the this compound ligand influence the robustness and longevity of its corresponding metal complexes under different catalytic conditions.

Due to the lack of available research data, a data table summarizing the recyclability and stability of these specific catalysts cannot be provided at this time.

Advanced Research Areas: Supramolecular Assemblies and Functional Materials

Macrocyclic Ligand Derivatization from 1,2-Bis(2-aminophenylthio)propane Precursors

The presence of two terminal primary amine groups makes this compound an ideal starting material for the synthesis of complex macrocyclic ligands. The most common method for achieving this is through Schiff base condensation, a reaction between the amine groups and dicarbonyl compounds (dialdehydes or diketones). researchgate.netnih.govrsc.org This template-driven reaction, often performed in the presence of a metal ion, leads to the formation of macrocycles where the size and shape of the central cavity can be controlled by the choice of the dicarbonyl component. researchgate.net

The resulting macrocyclic Schiff base ligands are polydentate, capable of encapsulating metal ions to form stable complexes. The flexible nature of the propane (B168953) linker in the original precursor allows the macrocycle to adopt various conformations to accommodate the geometric preferences of different metal centers.

Table 1: Examples of Dicarbonyl Compounds for Schiff Base Macrocyclization

| Dicarbonyl Compound | Resulting Macrocycle Feature | Potential Application |

| Glyoxal | Forms a smaller, more rigid cavity | Selective metal ion binding |

| 2,6-Diacetylpyridine | Introduces an additional coordination site (pyridine nitrogen) | Catalysis, redox-active complexes |

| 1,4-Diformylbenzene | Creates a larger, more aromatic cavity | Host-guest chemistry, molecular sensing |

| 2,2'-Biphenyldicarboxaldehyde | Produces a large, sterically hindered macrocycle | Chiral recognition, asymmetric catalysis |

The synthesis of these macrocycles typically involves a one-pot reaction where the diamine precursor, the dicarbonyl compound, and a metal salt are mixed in a suitable solvent. nih.gov

Self-Assembly of Coordination Complexes

The tetradentate N2S2 donor set of this compound allows it to readily participate in coordination-driven self-assembly. rsc.orgnih.gov When reacted with metal salts, the ligand can form discrete mononuclear or polynuclear complexes whose final structure is dictated by the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions. rsc.org

Research on analogous N2S2 ligands with varying alkane chain lengths demonstrates that the linker plays a crucial role in the final assembled structure. For instance, ligands with a more constrained two-carbon (ethane) backbone often form dimeric complexes, while those with a more flexible three-carbon (propane) backbone, like the title compound, are more inclined to form stable monomeric, tetrahedral complexes. rsc.org This highlights the structural control exerted by the propane linker. The flexible N2S2 coordination pocket can adapt to various metal ions, leading to different geometries. rsc.orgresearchgate.net

Table 2: Coordination Geometries with Analogous N2S2 Ligands

| Metal Ion | Typical Coordination Geometry | Resulting Complex Type | Reference |

| Co(II) | Tetrahedral | Monomeric | rsc.org |

| Ni(II) | Square Planar or Distorted Octahedral | Monomeric or Dimeric | rsc.orgresearchgate.net |

| Cu(II) | Distorted Square Pyramidal | Monomeric | researchgate.net |

| Zn(II) | Pseudo-tetrahedral | Monomeric | rsc.org |

| Pd(II) | Square Planar | Monomeric | researchgate.net |

These self-assembly processes can lead to the formation of structurally diverse complexes, including dinuclear mesocates and helical chains, depending on the specific ligand design and metal precursor used. nih.govnih.gov

Formation of Supramolecular Motifs via Non-Covalent Interactions

Beyond the primary coordination bonds, the stability and packing of crystalline solids derived from this compound are heavily influenced by a network of non-covalent interactions. The phenyl rings within the ligand structure are particularly important for directing supramolecular assembly through various weak interactions.

One such interaction is the C-H···M bond, a type of weak hydrogen bond where a C-H bond from a phenyl ring interacts with an electron-rich metal center. These interactions are known to be significant in the crystal engineering of palladium(II) complexes, helping to stabilize specific molecular conformations. nih.gov Another critical interaction is the edge-to-face C-H/π interaction, where a hydrogen atom from one phenyl ring points towards the face of an adjacent phenyl ring. nih.gov This type of interaction is a key factor in the packing of aromatic molecules.

Development of Coordination Polymers and Frameworks (COFs/MOFs)

Coordination polymers are extended structures formed by linking metal centers (nodes) with organic ligands (struts). youtube.com Metal-Organic Frameworks (MOFs) are a subclass of these materials with porous structures. The amine groups on this compound make it a highly attractive candidate for inclusion in such frameworks. Amine-functionalized ligands are widely used in MOF synthesis due to their ability to enhance properties like CO2 capture and catalysis. rsc.orgnih.gov

There are two primary pathways for incorporating this compound into a framework:

Direct Use as a Linker: The two amine groups can coordinate directly to metal centers. However, to create a stable, extended network, the ligand would typically need to bridge multiple metal nodes. The flexibility of the propane-thioether backbone could lead to the formation of 1D helical chains or more complex interpenetrated 3D networks. rsc.org

Post-Synthetic Modification: The amine groups can be chemically altered after the initial synthesis. For example, they can be converted into amides or imines to link to other components, allowing for the construction of more complex, multi-functional frameworks.

The combination of a flexible backbone with reactive amine functionalities suggests that this compound could be a valuable building block for creating novel MOFs and coordination polymers with potential applications in gas storage, separation, and heterogeneous catalysis. rsc.orgnih.govmdpi.com

Electrochemical Behavior of 1,2 Bis 2 Aminophenylthio Propane and Its Metal Complexes

Cyclic Voltammetry Studies of Ligands and Complexes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In the context of 1,2-Bis(2-aminophenylthio)propane and its metal complexes, CV provides valuable insights into the electron transfer processes, the stability of different oxidation states, and the influence of the coordination environment on the redox potentials.

Studies on related N2S2 nickel(II) complexes have demonstrated quasi-reversible Ni(II)/Ni(III) redox couples. For a series of neutral hexacoordinated nickel(II) complexes with a tetradentate N2S2 ligand, the half-wave potentials (E1/2) for the Ni(II)/Ni(III) couple were observed to shift depending on the nature of the axial ligands. ias.ac.in This highlights the sensitivity of the metal center's electronic properties to its coordination sphere.

For instance, the electrochemical behavior of Ni(II) complexes with the tetradentate N2S2 ligand 1,8-bis(2-pyridyl)-3,6-dithioctane (pdto) has been explored. scielo.org.mxredalyc.org The Ni(II)-pdto complex exhibits two successive one-electron transfer processes, corresponding to the [Ni(II)(pdto)] + e⁻ ⇌ [Ni(I)(pdto)] and [Ni(I)(pdto)] + e⁻ ⇌ Ni(0) + pdto reactions. scielo.org.mx This indicates that the N2S2 ligand can stabilize the metal in multiple oxidation states.

The following table summarizes representative cyclic voltammetry data for some Ni(II) complexes with N2S2 donor ligands, which can serve as a model for understanding the electrochemical behavior of this compound-metal complexes.

| Complex | Redox Couple | E1/2 (V vs. reference electrode) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| [Ni(L)(Cl)2] (L = 3,4-bis(2-pyridylmethylthio)toluene) | Ni(II)/Ni(III) | +0.723 | DMF | ias.ac.in |

| [Ni(L)(N3)2] (L = 3,4-bis(2-pyridylmethylthio)toluene) | Ni(II)/Ni(III) | +0.749 | DMF | ias.ac.in |

| [Ni(L)(NCO)2] (L = 3,4-bis(2-pyridylmethylthio)toluene) | Ni(II)/Ni(III) | +0.768 | DMF | ias.ac.in |

| [Ni(L)(NCS)2] (L = 3,4-bis(2-pyridylmethylthio)toluene) | Ni(II)/Ni(III) | +0.868 | DMF | ias.ac.in |

Redox Properties and Metal Oxidation States

The redox properties of metal complexes derived from this compound are largely dictated by the nature of the metal ion and the coordination geometry. The N2S2 ligand framework is known to stabilize various oxidation states of transition metals such as nickel, cobalt, and copper.

In nickel complexes, the Ni(II) state is common, and as shown by cyclic voltammetry, it can be oxidized to Ni(III) or reduced to Ni(I). ias.ac.inscielo.org.mx The accessibility of these different oxidation states is crucial for the catalytic activity of these complexes, for instance, in the hydrogen evolution reaction. scielo.org.mxredalyc.org The redox potential of the Ni(II)/Ni(I) couple is a key factor, with more negative values suggesting a greater driving force for hydride donation in proposed catalytic cycles. redalyc.org

For cobalt complexes with aminothiophenolate-type ligands, both Co(II) and Co(III) oxidation states are accessible. The redox behavior can be complex, sometimes involving ligand-based redox processes in addition to metal-centered ones. csuohio.edu The reduction of Co(II) to Co(I) has also been observed in some complexes. csuohio.edu

Copper complexes with N2S2 ligands often exhibit a stable Cu(II) state, which can be electrochemically reduced to Cu(I). The redox potential of the Cu(II)/Cu(I) couple is influenced by the coordination environment, including the flexibility of the ligand and the nature of any additional coordinated species. researchgate.net The ability of the ligand to stabilize the Cu(I) state is a key factor in the electrochemical behavior of these complexes. researchgate.net

Influence of Coordination on Electrochemical Potentials

The coordination environment around the metal center has a profound impact on the electrochemical potentials of the resulting complexes. Factors such as the coordination number, the geometry of the complex, and the electronic properties of the ligand all play a significant role.

Coordination of the this compound ligand to a metal ion generally shifts the redox potentials compared to the free metal ion. The N2S2 donor set can stabilize both higher and lower oxidation states of the metal, making the redox processes more accessible. For example, the coordination of an N2S2 ligand to Ni(II) has been shown to shift the reduction potential to less negative values compared to Ni(II) complexes with N6 ligands. scielo.org.mxredalyc.org This suggests that the N2S2 ligand promotes the reduction of the Ni(II) center. scielo.org.mxredalyc.org

The geometry of the complex is also a critical factor. For instance, in Ni(II) complexes, a change from a four-coordinate to a five- or six-coordinate geometry upon solvent coordination can significantly alter the electrochemical behavior. luc.edu The formation of higher-coordinate species can lead to quasi-reversible redox processes, which may be attributed to slower rates of solvent dissociation in the reduced state. luc.edu

Furthermore, the chelate ring size formed by the ligand backbone can influence the stability and, consequently, the electrochemical potentials of the complexes. For ligands with flexible backbones, five-membered chelate rings are generally more stable than six-membered rings. libretexts.org This stability can affect the ease of oxidation or reduction of the metal center. In the case of this compound, the propylene (B89431) bridge leads to the formation of a six-membered chelate ring upon coordination, which will have a specific influence on the electrochemical properties compared to its ethane-bridged analogue.

Future Research Directions and Potential Academic Contributions

Exploration of Novel Metal Complex Architectures

The denticity and flexibility of 1,2-Bis(2-aminophenylthio)propane make it an ideal candidate for the synthesis of a wide array of metal-organic architectures. Future research should systematically explore its coordination behavior with a variety of transition metal ions, including those from the first row (such as Co(II), Ni(II), and Cu(II)) and heavier elements. The presence of both soft sulfur and borderline nitrogen donor atoms allows for versatile coordination modes, potentially leading to the formation of mononuclear, binuclear, or even polynuclear complexes.

Investigations could focus on controlling the stoichiometry and reaction conditions to isolate complexes with specific geometries. For instance, the ligand could act as a tetradentate N2S2 donor to a single metal center, likely enforcing a distorted tetrahedral or square planar geometry, as has been observed with similar ligands. ekb.egekb.eg Alternatively, it could bridge two metal centers, leading to the formation of coordination polymers or discrete dimeric structures. The chiral center in the propane (B168953) backbone also introduces the possibility of synthesizing stereospecific complexes, a highly sought-after feature in asymmetric catalysis.

Table 1: Potential Metal Complexes and Their Anticipated Geometries

| Metal Ion | Potential Complex Type | Anticipated Geometry |

| Co(II) | [Co(L)Cl2] | Tetrahedral |

| Ni(II) | [Ni(L)Cl2] | Square Planar |

| Cu(II) | [Cu(L)Cl2] | Tetrahedral |

| Zn(II) | [Zn(L)Cl2] | Tetrahedral |

Data extrapolated from studies on analogous disulfide ligands. ekb.egekb.eg

Application in Emerging Catalytic Transformations

The development of new catalytic systems is a cornerstone of chemical research, and ligands play a pivotal role in dictating the activity and selectivity of metal-based catalysts. The N2S2 coordination sphere that can be formed by this compound is reminiscent of the active sites of certain metalloenzymes, suggesting its potential in bio-inspired catalysis.

Future research should explore the catalytic activity of its metal complexes in a range of organic transformations. For instance, copper complexes could be investigated for their efficacy in atom transfer radical polymerization (ATRP) or C-N and C-S cross-coupling reactions. Palladium or nickel complexes bearing this ligand could be screened for their performance in cross-coupling reactions like Suzuki-Miyaura or Heck couplings, which are fundamental to the synthesis of pharmaceuticals and fine chemicals. The inherent chirality of the ligand could also be exploited in asymmetric catalysis, such as asymmetric hydrogenation or hydrosilylation reactions.

Advanced Computational Modeling and Prediction

To complement experimental investigations, advanced computational modeling will be an indispensable tool for elucidating the electronic structure and predicting the reactivity of this compound and its metal complexes. Density Functional Theory (DFT) calculations can be employed to:

Optimize molecular geometries: Predict the most stable conformations of the free ligand and the geometries of its metal complexes.

Analyze electronic properties: Determine the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the ligand's donor capabilities and the electronic structure of the resulting complexes.

Model reaction mechanisms: Investigate the pathways of potential catalytic cycles to guide the design of more efficient catalysts.

Predict spectroscopic properties: Calculate theoretical vibrational (IR) and electronic (UV-Vis) spectra to aid in the characterization of newly synthesized compounds.

Such computational studies will not only provide a deeper understanding of the fundamental properties of this system but also accelerate the discovery of new applications by allowing for the in-silico screening of various metal-ligand combinations for specific catalytic activities.

Integration into Hybrid Functional Materials

The creation of novel hybrid materials with tailored properties is a rapidly advancing field. The bifunctional nature of this compound, with its organic backbone and metal-coordinating sites, makes it an attractive building block for the synthesis of organic-inorganic hybrid materials.

Future research could focus on incorporating this ligand into larger supramolecular assemblies or polymeric structures. For example, it could be used to create metal-organic frameworks (MOFs) or coordination polymers with interesting porous, magnetic, or optical properties. The amino groups on the phenyl rings also provide a handle for further functionalization, allowing for the covalent grafting of these complexes onto solid supports like silica (B1680970) or polymers. This could lead to the development of heterogeneous catalysts with enhanced stability and recyclability. The integration of this ligand into hybrid materials could also find applications in sensing, where the coordination to a metal ion could induce a detectable change in the material's photophysical properties.

Q & A

What are the established synthetic routes for preparing 1,2-Bis(2-aminophenylthio)propane, and what purity validation methods are recommended?

Basic Research Question

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 2-aminothiophenol and 1,2-dibromopropane under alkaline conditions. A stepwise procedure includes:

Reaction Setup: Mix equimolar 2-aminothiophenol with 1,2-dibromopropane in ethanol, adding NaOH to deprotonate the thiol groups.

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) isolates the product.

Validation:

- Elemental Analysis confirms stoichiometry (C, H, N, S).

- HPLC (C18 column, UV detection at 254 nm) assesses purity (>98% recommended).

- Melting Point Consistency compares to literature values.

Key Considerations: Optimize reaction time (24–48 hrs) and temperature (60–80°C) to minimize disulfide byproducts. Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates .

Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Basic Research Question

Methodological Answer:

- ¹H/¹³C NMR:

- Aromatic Protons: δ 6.5–7.5 ppm (doublets from ortho-substituted phenyl rings).

- NH₂ Groups: δ 4.8–5.2 ppm (broad singlet, exchangeable with D₂O).

- Propane Backbone: δ 2.5–3.5 ppm (multiplet for CH₂ groups).

- FTIR:

- S–C Stretch: 650–750 cm⁻¹.

- N–H Bend (Primary Amine): 1600–1650 cm⁻¹.

- Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]⁺ at m/z 335.1 confirms molecular weight.

Data Interpretation Tip: Compare spectral data with structurally analogous ligands (e.g., 1,2-bis(diphenylphosphino)ethane derivatives) to validate assignments .

How does this compound function as a ligand in dinuclear metal complexes, and what structural parameters are critical for stability?

Advanced Research Question

Methodological Answer:

The ligand’s thioether and amine groups enable bridging coordination, forming dinuclear complexes (e.g., Fe, Cu). Key structural parameters:

-

Bond Lengths:

Bond Type Observed Range (Å) Example (Fe Complex) M–S 2.30–2.50 Fe–S: 2.35 M–N (amine) 2.00–2.20 Fe–N: 2.12 -

Angles: S–M–S angles (~90–110°) influence geometry (distorted octahedral).

Experimental Design: Use X-ray crystallography (e.g., Bruker D8 QUEST) to resolve structures. For unstable crystals, employ low-temperature (100 K) data collection to minimize disorder .

How can researchers resolve contradictions in reported metal–sulfur bond lengths when using this compound in coordination chemistry?

Advanced Research Question

Methodological Answer:

Discrepancies in M–S bond lengths (e.g., Fe–S: 2.35 vs. 2.45 Å) arise from:

Electronic Effects: Electron-donating substituents on phenyl rings shorten M–S bonds.

Oxidation State: Fe(II) vs. Fe(III) alters bond lengths by 0.05–0.10 Å.

Crystal Packing: Intermolecular forces (e.g., H-bonding) may distort geometry.

Resolution Strategies:

- EXAFS Spectroscopy: Probes local metal environment independently of crystallographic data.

- DFT Calculations: Compare optimized bond lengths with experimental values (e.g., B3LYP/6-31G* basis set).

- Controlled Synthesis: Prepare isostructural complexes with varying counterions (e.g., Cl⁻ vs. PF₆⁻) to isolate packing effects .

What experimental approaches are recommended to assess the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Methodological Answer:

Design a stability study with:

pH Variation (2–12):

- Analytical Tool: UV-Vis spectroscopy monitors absorbance changes at λₘₐₓ ≈ 280 nm.

- Kinetics: Plot degradation rate vs. pH to identify instability thresholds.

Thermal Stress (25–80°C):

- TGA/DSC: Determines decomposition temperature.

- HPLC-MS: Identifies degradation products (e.g., disulfide formation).

Critical Insight: Stability in biological assays (e.g., cytotoxicity) requires pH 7.4 buffered solutions and ≤37°C conditions .

How can computational modeling predict the reactivity of this compound in catalytic applications?

Advanced Research Question

Methodological Answer:

Stepwise Workflow:

Geometry Optimization: Use Gaussian 16 (B3LYP/def2-SVP) to minimize energy.

Frontier Molecular Orbitals (FMOs): Calculate HOMO/LUMO gaps to predict electron transfer capacity.

Docking Studies (AutoDock Vina): Simulate binding to catalytic metal centers (e.g., Pd, Ni).

Validation: Compare computed redox potentials with cyclic voltammetry data (±0.1 V tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.